1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, providing unambiguous identification of the compound's structural features. The official IUPAC name is 1-(4-methoxyphenyl)-2-(4-methylanilino)ethanol, which accurately describes the connectivity and substitution patterns of all functional groups within the molecule. This nomenclature explicitly indicates the presence of a 4-methoxyphenyl group attached to the first carbon of an ethanol backbone, with a 4-methylanilino (p-tolylamino) substituent on the second carbon position.
The compound is registered under Chemical Abstracts Service number 510737-64-1, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names found in chemical databases include 1-(4-methoxyphenyl)-2-[(4-methylphenyl)amino]ethanol and 1-(4-methoxyphenyl)-2-(p-tolylamino)ethan-1-ol, all of which describe the same molecular structure using slightly different nomenclature conventions. The International Chemical Identifier key NUVJEYQVRSCQCA-UHFFFAOYSA-N serves as a standardized digital fingerprint for computational chemistry applications and database cross-referencing.
Table 1 presents the comprehensive identification parameters for this compound, including various naming conventions and database identifiers that facilitate its recognition across different chemical information systems.
| Parameter | Value |
|---|---|
| IUPAC Name | 1-(4-methoxyphenyl)-2-(4-methylanilino)ethanol |
| CAS Registry Number | 510737-64-1 |
| InChI Key | NUVJEYQVRSCQCA-UHFFFAOYSA-N |
| Alternative Names | 1-(4-methoxyphenyl)-2-(p-tolylamino)ethanol; 1-(4-methoxyphenyl)-2-[(4-methylphenyl)amino]ethanol |
| Chemical Class | Secondary amine alcohol |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₆H₁₉NO₂, representing a composition of sixteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This molecular composition yields a precise molecular weight of 257.33 grams per mole, calculated based on standard atomic masses. The molecular formula indicates a relatively complex organic structure with multiple functional groups contributing to its chemical behavior and biological activity potential.
The degree of unsaturation can be calculated using the molecular formula, revealing the presence of eight degrees of unsaturation in the molecule. This value accounts for the two aromatic benzene rings (each contributing four degrees of unsaturation) present in the 4-methoxyphenyl and p-tolyl substituents. The remaining degrees of unsaturation are satisfied by the aromatic character of these ring systems, confirming the structural integrity of the proposed molecular framework.
Analysis of the molecular composition reveals important structural insights about the compound's chemical nature. The carbon-to-hydrogen ratio of approximately 0.84 indicates a moderately saturated organic molecule with significant aromatic character. The presence of one nitrogen atom suggests secondary amine functionality, while the two oxygen atoms correspond to the methoxy ether group and the primary alcohol functionality. This combination of heteroatoms provides multiple sites for intermolecular interactions, including hydrogen bonding capabilities through both the amine and alcohol functional groups.
Table 2 summarizes the detailed molecular composition and derived parameters for this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉NO₂ |
| Molecular Weight | 257.33 g/mol |
| Carbon Content | 74.68% |
| Hydrogen Content | 7.44% |
| Nitrogen Content | 5.44% |
| Oxygen Content | 12.43% |
| Degrees of Unsaturation | 8 |
Crystallographic and Spectroscopic Characterization
Spectroscopic characterization of this compound relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques to confirm structural assignments and purity assessments. Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule, particularly hydrogen and carbon nuclei. Proton nuclear magnetic resonance spectra typically reveal characteristic signals for the aromatic protons of both the 4-methoxyphenyl and p-tolyl rings, the methoxy group protons, the methyl group of the p-tolyl substituent, and the aliphatic protons of the ethanol backbone.
The aromatic region of proton nuclear magnetic resonance spectra generally displays multiplets corresponding to the substituted benzene rings, with distinct chemical shift patterns that reflect the electronic effects of the methoxy and methyl substituents. The methoxy group typically appears as a singlet around 3.8 ppm, while the p-tolyl methyl group manifests as a singlet near 2.3 ppm. The ethanol backbone protons show characteristic coupling patterns, with the hydroxyl-bearing carbon proton appearing as a multiplet due to coupling with adjacent methylene protons.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the chemical environments of all carbon atoms in the molecule. The aromatic carbons display signals in the 110-160 ppm region, with the methoxy-substituted carbons showing characteristic downfield shifts due to oxygen substitution. The aliphatic carbons of the ethanol backbone appear in the 60-70 ppm region, while the methoxy and methyl carbons resonate at approximately 55 ppm and 20 ppm, respectively.
Crystallographic studies of related compounds in the same structural family provide insights into potential solid-state conformations and intermolecular interactions. Research on similar benzylic alcohol derivatives has revealed that these compounds often adopt extended conformations in the solid state, with hydrogen bonding networks involving both the alcohol and amine functionalities. The dihedral angles between aromatic rings in related structures typically range from moderate to high values, indicating significant conformational flexibility in solution.
Stereochemical Considerations: Chiral Centers and Enantiomeric Forms
The molecular structure of this compound contains one asymmetric carbon center, specifically the carbon atom bearing the hydroxyl group (C-1 of the ethanol backbone). This chiral center arises from the attachment of four different substituents: a hydrogen atom, a hydroxyl group, a 4-methoxyphenyl group, and a methylene group connected to the p-tolylamino substituent. The presence of this stereogenic center means that the compound exists as a pair of enantiomers, designated as (R) and (S) configurations according to Cahn-Ingold-Prelog priority rules.
The stereochemical configuration at the chiral center significantly influences the compound's three-dimensional shape and potentially affects its biological activity and pharmacological properties. Enantiomers of chiral compounds often exhibit different binding affinities for biological targets, different metabolic rates, and distinct pharmacokinetic profiles. In the case of this compound, the spatial arrangement of the aromatic substituents relative to the alcohol functionality may influence its interaction with enzymes, receptors, or other biological macromolecules.
Kinetic resolution studies of related secondary alcohols have demonstrated that similar compounds can be successfully resolved into individual enantiomers using asymmetric catalysis techniques. These resolution methods typically employ chiral catalysts that selectively acylate one enantiomer over the other, allowing for separation based on differential reaction rates. The efficiency of such resolution processes depends on the steric environment around the chiral center and the electronic properties of the substituents.
Conformational analysis of the molecule reveals that rotation around the C-C bond connecting the chiral center to the methylene group bearing the p-tolylamino substituent can generate multiple rotational isomers (rotamers). These conformational preferences may influence the overall molecular shape and affect the accessibility of the chiral center to asymmetric catalysts or biological recognition sites. The presence of the bulky aromatic substituents may restrict certain conformations while favoring others, leading to preferred spatial arrangements that could impact stereochemical recognition processes.
Table 3 summarizes the stereochemical features and configurational possibilities for this compound.
| Stereochemical Feature | Description |
|---|---|
| Chiral Centers | 1 (C-1 of ethanol backbone) |
| Possible Enantiomers | 2 [(R) and (S) configurations] |
| Configurational Stability | High (no readily racemizable groups) |
| Resolution Potential | High (secondary alcohol suitable for kinetic resolution) |
| Conformational Flexibility | Moderate (restricted by aromatic substituents) |
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-3-7-14(8-4-12)17-11-16(18)13-5-9-15(19-2)10-6-13/h3-10,16-18H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVJEYQVRSCQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Substitution and Reduction
One common method involves the reaction of 4-methoxyphenyl-substituted bromoacetophenone derivatives with p-tolylamine, followed by reduction of the resulting ketone to the corresponding ethanol.
Step 1: Formation of 1-(4-Methoxyphenyl)-2-bromoethanone
Starting from 4-methoxyacetophenone, bromination at the alpha position yields 2-bromo-1-(4-methoxyphenyl)ethanone.
Step 2: Nucleophilic substitution with p-tolylamine
The 2-bromo-1-(4-methoxyphenyl)ethanone is reacted with p-tolylamine under controlled conditions (e.g., in ethanol or DMF solvent, with base or acid scavenger) to substitute the bromine with the p-tolylamino group, forming 1-(4-methoxyphenyl)-2-p-tolylamino-ethanone.
Step 3: Reduction to 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol
The ketone group is reduced using sodium borohydride (NaBH4) or similar hydride reagents in a protic solvent (e.g., THF/water mixture) at low temperature, yielding the target ethanol compound with high yield (typically above 80%).
This method is supported by analogous procedures reported for similar compounds, where NaBH4 reduction of aryl ketones bearing amino substituents is efficient and selective.
Alternative Synthetic Routes
-
Another approach involves the direct reductive amination of 4-methoxyphenylacetaldehyde with p-tolylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation. This method can streamline the synthesis by combining amination and reduction in one step, though it requires careful control of reaction conditions to avoid over-reduction or side reactions.
Use of chloroisopropyl alcohol derivatives
A related synthetic method reported for similar compounds involves reacting 4-phenoxyphenyl derivatives with chloroisopropyl alcohol in the presence of acid-binding agents (e.g., pyridine) under reflux conditions, followed by isolation of the propanol derivative. This method may be adapted for 4-methoxyphenyl analogs by substituting the phenoxy group with methoxy and using p-tolylamine as the nucleophile.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS or Br2 in solvent (e.g., CCl4) | 0-25 °C | 2-4 h | 75-85 | Alpha-bromination of acetophenone |
| Nucleophilic substitution | p-Tolylamine, ethanol or DMF, base (NaOH) | 25-80 °C | 3-6 h | 70-90 | Stirring under reflux, acid scavenger |
| Reduction | NaBH4 in THF/H2O or MeOH | 0-25 °C | 2-4 h | 80-90 | Controlled addition, quenching with NH4Cl |
These conditions are adapted from analogous syntheses of aryl amino alcohols and optimized for yield and purity.
Characterization and Purity
The synthesized this compound is typically characterized by:
- Melting point determination (e.g., 110-115 °C range depending on purity)
- Infrared spectroscopy (IR) showing characteristic O-H stretch (~3400 cm⁻¹), aromatic C-H, and amine N-H bands.
- Proton nuclear magnetic resonance (¹H NMR) with signals corresponding to aromatic protons, methoxy group (singlet ~3.8 ppm), amino protons, and the ethanol methine and methylene protons.
- Mass spectrometry (MS) confirming molecular ion peak consistent with the molecular formula.
- Elemental analysis to confirm composition.
Summary of Research Findings
- The nucleophilic substitution of alpha-bromo ketones with aromatic amines followed by NaBH4 reduction is a reliable and high-yielding method for preparing this compound.
- Reaction parameters such as solvent choice, temperature, and molar ratios significantly influence yield and purity.
- Alternative methods like reductive amination offer streamlined synthesis but require more stringent control.
- Use of acid-binding agents like pyridine can improve reaction efficiency in substitution steps involving chloroalcohol intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenylethanol or p-toluidine derivatives.
Substitution: Formation of various substituted phenyl and amino derivatives
Scientific Research Applications
1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that mediate pain and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 2-((p-Tolylamino)methyl)phenol (C₁₄H₁₅NO)
- Structure: A phenol ring substituted with a p-tolylaminomethyl group.
- Key Differences: Replaces the ethanol backbone with a phenol, reducing polarity. The absence of a methoxy group may decrease lipophilicity compared to the target compound.
- Applications: Phenolic derivatives often exhibit antioxidant or antimicrobial activity, diverging from the adrenergic focus of ethanolamines.
2.1.2 2-(4-Methoxyphenyl)-1-phenylethanol (C₁₅H₁₆O₂)
- Structure: Ethanol backbone with 4-methoxyphenyl and phenyl substituents.
- The phenyl group increases steric bulk, which could hinder binding to narrow active sites.
2.1.3 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol (C₁₄H₁₆ClF₃N₂O)
- Structure: Ethanolamine with a trifluoromethyl-chloro-phenyl group and a bulky tert-pentylamino substituent.
- Key Differences: The electron-withdrawing -CF₃ and -Cl groups enhance metabolic stability but may reduce bioavailability. The bulky tert-pentylamino group likely confers selectivity for specific adrenergic receptors.
Pharmacological Activity
- Adrenergic Agonism: Ethanolamine derivatives (e.g., ) often target β₁/β₂-adrenergic receptors. The target compound’s p-tolylamino group may mimic catecholamine interactions, while the methoxy group could prolong half-life by resisting oxidation.
- Receptor Selectivity : Bulky substituents (e.g., tert-pentyl in ) enhance β₂ selectivity, suggesting that the target compound’s p-tolyl group might favor β₁ activity due to moderate steric effects.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Water Solubility |
|---|---|---|---|---|
| 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol | C₁₆H₁₉NO₂ | ~265.3 | ~2.1 | Low |
| 2-((p-Tolylamino)methyl)phenol | C₁₄H₁₅NO | 213.3 | ~2.8 | Moderate |
| 2-(4-Methoxyphenyl)-1-phenylethanol | C₁₅H₁₆O₂ | 228.3 | ~2.5 | Low |
*LogP estimated via fragment-based methods.
Biological Activity
1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial, anti-inflammatory, and other pharmacological effects, supported by research findings and data.
Chemical Structure and Properties
The compound features a methoxy group attached to a phenyl ring and an amino alcohol structure, which is significant for its interaction with biological targets. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. It may inhibit enzymes involved in inflammatory pathways or interact with receptors that mediate pain and inflammation, thus exerting anti-inflammatory effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound has potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 - 15.60 |
| Escherichia coli | 7.00 - 14.00 |
| Mycobacterium tuberculosis | 3.18 - 7.36 |
These findings highlight its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This activity could be beneficial in conditions characterized by chronic inflammation, such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Bacteriology evaluated the antibacterial activity of various derivatives, including this compound. The results indicated a strong correlation between the presence of the methoxy group and increased antibacterial potency against resistant strains .
- Inflammation Modulation : In an experimental model of inflammation, treatment with this compound resulted in a significant reduction in edema compared to control groups, suggesting its potential utility in managing inflammatory conditions .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are crucial for developing effective therapeutic formulations .
Q & A
Q. What are the established synthetic routes for 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Key Pathways :
- Alkylation of Amines : Reacting 4-methoxyphenylacetone derivatives (e.g., brominated intermediates like 2-bromo-1-(4-methoxyphenyl)propan-1-one) with p-toluidine under reflux in ethanol .
- Reductive Amination : Using sodium borohydride or lithium aluminum hydride to reduce intermediates like 3-(2-aminoanilino)-1-(4-methoxyphenyl)-2-propen-1-one .
- Critical Factors :
- Solvent Choice : Ethanol or xylene influences reaction kinetics and byproduct formation (e.g., thionation with P₄S₁₀ in xylene yields thiophthalazine derivatives ).
- Temperature : Prolonged reflux (6+ hours) ensures complete conversion but may degrade heat-sensitive intermediates .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are essential for tracking reaction progress and purity .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Screening : Disk diffusion assays against Staphylococcus aureus and Escherichia coli show moderate inhibition zones (10–15 mm), suggesting potential for structural optimization .
- Antioxidant Potential : DPPH radical scavenging assays (IC₅₀ ~50 µM) correlate with the phenolic methoxy group’s electron-donating effects .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what factors govern stereochemical outcomes?
Methodological Answer:
- Chiral Catalysts : Use of Ir-based complexes (e.g., water-soluble N-heterocyclic carbene ligands) enables asymmetric reductive amination with up to 85% enantiomeric excess (ee) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance chiral induction by stabilizing transition states .
- Monitoring Enantiopurity : Chiral HPLC with amylose-based columns resolves enantiomers (retention time differences ≥2 min) .
Q. What computational tools are recommended for predicting reactivity and optimizing synthesis?
Methodological Answer:
- Quantum Chemical Modeling : Density functional theory (DFT) calculates activation energies for key steps (e.g., amine alkylation or thionation) .
- Reaction Path Search : ICReDD’s hybrid computational-experimental workflows integrate transition-state simulations to prioritize viable synthetic routes .
- Machine Learning : Training models on PubChem datasets predicts regioselectivity in multi-step reactions (e.g., methoxy vs. toluidine group reactivity) .
Q. How can conflicting spectral or biological data be resolved in studies of this compound?
Methodological Answer:
- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals .
- Reproducibility Checks : Standardize assay protocols (e.g., MIC values in broth microdilution vs. agar diffusion) to minimize variability .
- Controlled Degradation Studies : Expose the compound to light/heat and analyze degradation products via LC-MS to identify instability sources .
Q. What green chemistry approaches can minimize waste in its synthesis?
Methodological Answer:
- Solvent Substitution : Replace xylene (toxic) with cyclopentyl methyl ether (CPME) in thionation reactions to improve safety and recyclability .
- Catalyst Recycling : Immobilize Pd or Ir catalysts on silica supports to reduce metal leaching and enable reuse .
- Microwave Assistance : Accelerate reaction times (e.g., 2 hours vs. 6 hours for amination) to lower energy consumption .
Q. How does the compound’s reactivity vary under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the amino group facilitates electrophilic substitution at the methoxyphenyl ring (e.g., nitration at the para position) .
- Basic Conditions : Deprotonation of the ethanolamine moiety triggers nucleophilic attacks (e.g., alkylation with benzyl bromide in DMF) .
Q. What structure-activity relationship (SAR) insights guide derivative design?
Methodological Answer:
- Key Modifications :
- Methoxy Group Replacement : Substituting with electron-withdrawing groups (e.g., nitro) reduces antioxidant activity but enhances antimicrobial potency .
- Amino Group Alkylation : N-methylation improves lipophilicity (logP increase by 0.5–1.0) and blood-brain barrier penetration .
- Bioisosterism : Replacing the toluidine group with thiophene (as in 3-(4-methoxyphenyl)-1-(2-thienyl)-2-propen-1-one) retains activity while reducing toxicity .
Q. What are the known degradation pathways, and how can stability be improved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
